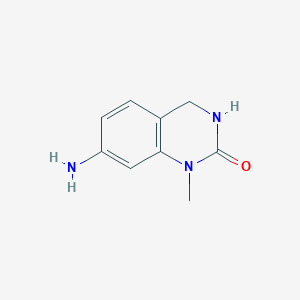

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 1779934-98-3

Cat. No.: VC6407868

Molecular Formula: C9H11N3O

Molecular Weight: 177.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779934-98-3 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.207 |

| IUPAC Name | 7-amino-1-methyl-3,4-dihydroquinazolin-2-one |

| Standard InChI | InChI=1S/C9H11N3O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |

| Standard InChI Key | UWTOYHPXTJTUPQ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(CNC1=O)C=CC(=C2)N |

Introduction

Structural and Chemical Characteristics

Core Framework and Functionalization

The quinazolinone scaffold consists of a bicyclic structure with a benzene ring fused to a pyrimidin-2-one moiety. In 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, strategic substitutions include:

-

Amino group (-NH₂) at position 7, enhancing hydrogen-bonding potential for target engagement.

-

Methyl group (-CH₃) at position 1, influencing steric and electronic properties.

-

3,4-Dihydro saturation, reducing aromaticity and altering conformational flexibility.

Comparative analysis with structurally related compounds, such as 8-amino-1-methyl derivatives, reveals that positional isomerism significantly impacts biological activity. For instance, substituents at positions 7 and 8 exhibit distinct binding affinities to enzymes like p38α MAP kinase, a target in inflammatory and oncological pathways .

Synthetic Methodologies

Multi-Component Reaction Strategies

Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For 1-methyl-3,4-dihydroquinazolin-2(1H)-one analogs, a reported route involves:

-

Formation of N-methylbenzoxazin-4-one: Reacting N-methylanthranilic acid with acetic anhydride under reflux.

-

Ring-opening and cyclization: Treating the benzoxazinone with 2-amino-4-substituted thiazoles in acidic media to yield quinazolin-4-ones .

Adapting this protocol, introducing an amino group at position 7 would require regioselective nitration followed by reduction or direct amination via Buchwald-Hartwig coupling. Microwave-assisted synthesis, as employed in industrial quinazolinone production, could enhance yield and purity.

Biological Activities and Mechanisms

Anticancer Efficacy

Quinazolinone derivatives demonstrate pronounced cytotoxicity against cancer cell lines. In a study evaluating 1-methyl-3-(4-substituted phenylthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, compounds 5Dh8 and 5DF6 exhibited IC₅₀ values <10 μg/mL against HT-29 colorectal adenocarcinoma cells, surpassing 5-fluorouracil . While data specific to the 7-amino derivative are absent, the amino group’s role in enhancing DNA intercalation or kinase inhibition is well-documented in analogs.

Table 1: Cytotoxicity of Selected Quinazolinone Derivatives

| Compound | HT-29 IC₅₀ (μg/mL) |

|---|---|

| 5Dh8 | <10 |

| 5DF6 | <10 |

| 5Db2 | <10 |

| 5Di9 | <10 |

| 5-FU | 15–20 |

Enzyme Inhibition and Molecular Docking

Molecular docking studies of dihydroquinazolinones against p38α MAP kinase (PDB: 3GC7) revealed binding modes involving:

-

Hydrogen bonds between the pyrimidin-2-one carbonyl and kinase hinge region.

-

Hydrophobic interactions with substituents like thiazole rings.

The 7-amino group could augment binding via additional hydrogen bonds to Asp168 or Lys53, critical residues in the ATP-binding pocket . For the compound in PubChem entry , a glide score of -7.19 kcal/mol was reported, though its structural differences limit direct comparison .

Pharmacokinetic and Toxicity Profiling

ADME Predictions

In silico ADME analysis using SwissADME for related quinazolinones indicates:

-

High gastrointestinal absorption (Bioavailability Score: 0.55).

-

Blood-brain barrier permeability, suggesting potential CNS activity.

-

CYP450 3A4 inhibition, warranting caution in drug-drug interactions .

Toxicity Considerations

While quinazolinones generally show low acute toxicity, chronic exposure risks include mitochondrial membrane depolarization and ROS generation, as observed in hepatic cell lines. Specific toxicological data for the 7-amino derivative remain uncharacterized.

Future Directions and Applications

Targeted Drug Design

Optimizing the 7-amino derivative could involve:

-

Introducing fluorinated groups to enhance metabolic stability, as seen in .

-

Dual-targeting strategies combining kinase inhibition with DNA damage response modulation.

Expanding Therapeutic Indications

Beyond oncology, quinazolinones are explored for:

-

Antimicrobial applications: Disrupting microbial membrane integrity via pore formation.

-

Neuroprotective agents: Inhibiting CDK5 in neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume